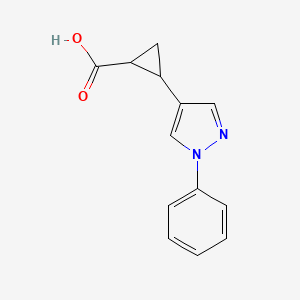

2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUXUHQNXUDJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyrazole Derivatives

Synthesis of Pyrazole Core : The pyrazole core can be synthesized from phenylhydrazine and ethyl acetoacetate, similar to the method described for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This involves refluxing the reactants in ethanol.

Modification of Pyrazole Ring : The pyrazole ring can be modified to introduce functional groups necessary for cyclopropanation. This may involve chlorination or other transformations to activate the ring for further reactions.

Cyclopropanation

Corey–Chaykovsky Cyclopropanation : This method involves the reaction of an aldehyde or ketone with a sulfonium ylide to form a cyclopropane ring. For This compound , a similar approach could be used, starting with a pyrazole aldehyde derivative and a suitable ylide.

Alternative Cyclopropanation Methods : Other methods, such as the Simmons-Smith reaction or metal-catalyzed cyclopropanations, could also be explored depending on the availability of starting materials and desired stereochemistry.

Detailed Synthesis Protocol

Given the lack of specific literature on This compound , a hypothetical synthesis pathway based on related compounds is proposed:

Step 1: Synthesis of Pyrazole Aldehyde

- Reagents : Phenylhydrazine, ethyl acetoacetate, phosphorus oxychloride.

- Conditions : Reflux in ethanol for pyrazole formation, followed by chlorination with phosphorus oxychloride in DMF.

Step 2: Cyclopropanation

- Reagents : Pyrazole aldehyde derivative, sulfonium ylide (e.g., from dimethylsulfonium methylide).

- Conditions : Corey–Chaykovsky conditions, typically involving a base like sodium hydride in a solvent like DMSO.

Step 3: Carboxylation

- Reagents : Cyclopropane intermediate, CO2 or a carboxylating agent.

- Conditions : May involve metal catalysis or basic conditions to introduce the carboxylic acid group.

Analysis and Characterization

The synthesized compound should be thoroughly characterized using various analytical techniques:

- NMR Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR to confirm the structure and stereochemistry.

- Mass Spectrometry : To verify the molecular weight and fragmentation pattern.

- IR Spectroscopy : To identify functional groups, particularly the carboxylic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Biological Activities

1. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory response. This property enhances its therapeutic potential in pain management and inflammation control .

2. Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy against multidrug-resistant bacteria highlights its potential as a lead compound for developing new antibiotics .

Industrial Applications

1. Agrochemical Development

The unique structure of this compound makes it a valuable scaffold for designing new agrochemicals. Research is ongoing to explore its effectiveness as a pesticide or herbicide, particularly in targeting specific pests while minimizing environmental impact .

2. Material Science

In material science, the compound's properties can be utilized in developing novel polymers or coatings with specific functionalities, such as enhanced durability or chemical resistance. This application is still under investigation but presents an exciting avenue for future research .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their molecular properties, and substituent variations:

*Calculated based on structural composition.

Physicochemical Properties

- Lipophilicity : The phenyl group in the target compound increases lipophilicity (predicted LogP > 2) compared to the ethyl analog (LogP ~1.5) and the hydrochloride salt (LogP < 1 due to ionic character) .

- Solubility : The hydrochloride derivative () exhibits higher aqueous solubility than the free acid forms, critical for pharmacokinetic optimization .

Biological Activity

2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 2227692-23-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 228.25 g/mol. The compound features a cyclopropane ring and a pyrazole moiety, which contribute to its unique biological profile.

Antiinflammatory Properties

Research indicates that this compound exhibits antiinflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. For instance, studies have demonstrated a significant decrease in edema in carrageenan-induced paw inflammation models, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays revealed that treatment with this compound resulted in reduced cell viability in breast and colon cancer cell lines .

The mechanism by which this compound exerts its biological effects appears to involve modulation of various signaling pathways. It may inhibit NF-kB signaling, leading to decreased expression of inflammatory mediators . Additionally, it has been suggested that the compound interacts with specific receptors involved in pain and inflammation pathways.

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw swelling compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced anti-inflammatory effects .

Study 2: Anticancer Efficacy

In a recent investigation involving various cancer cell lines, treatment with the compound led to a significant decrease in cell proliferation rates. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis induction, confirming the compound's potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| CAS Number | 2227692-23-9 |

| Antiinflammatory Activity | Yes |

| Anticancer Activity | Yes |

Q & A

Q. What safety protocols are critical for handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.